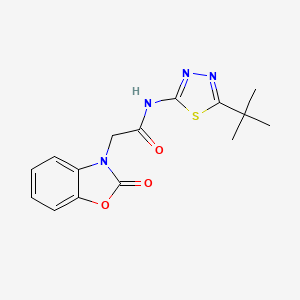
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves carbodiimide condensation catalysis, a convenient and fast method, using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole. This process is critical for preparing novel derivatives, identified through IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Molecular Structure Analysis
Single-crystal X-ray diffraction has been used to confirm the intermediate compounds in the synthesis process, providing detailed insights into the molecular structure of such compounds (Yu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds have been explored through various synthesis methods and analyses. For instance, compounds with specific substituents have shown potent antiproliferative activity against cancer cell lines, indicating significant biological activity (Wu et al., 2017).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen-bonding patterns, contribute to the stability and reactivity of these compounds. These aspects have been thoroughly investigated through X-ray crystallography and other structural analyses (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential applications in bioactive compound synthesis, are central to understanding the utility of these molecules. Detailed spectroscopic and elemental analyses support the identification and characterization of these compounds, providing insights into their chemical behavior and potential for further modification (Bhagyasree et al., 2013).
Applications De Recherche Scientifique
Synthesis Techniques
A range of synthetic methodologies for derivatives of thiadiazole and benzoxazole compounds have been developed, showing the versatility of these compounds in chemical synthesis. One approach involves carbodiimide condensation catalysis, offering a convenient and fast method for preparing novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which are then characterized by IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Antitumor and Anti-inflammatory Activities
Derivatives of thiadiazole and benzoxazole have been evaluated for their biological activities, including antitumor and anti-inflammatory effects. For instance, certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibit potent antiproliferative activity against human cervical and lung cancer cell lines, indicating their potential as antitumor agents (Wu et al., 2017). Additionally, benzothiazole/benzoxazole derivatives have shown significant in vitro and in vivo anti-inflammatory activity, as well as p38α MAP kinase inhibition, highlighting their therapeutic potential (Tariq et al., 2018).
Antimicrobial and Antioxidant Properties
The exploration of thiadiazole and benzoxazole compounds extends to their antimicrobial and antioxidant properties. A study on heterocycles incorporating a thiadiazole moiety against the cotton leafworm and various bacterial strains showed significant bioactivity, suggesting these compounds as potential agricultural pesticides (Fadda et al., 2017). Additionally, the antioxidant activity of newly synthesized macrocycles constrained with thiadiazole and triazole rings has been reported, indicating their efficiency in vitro compared to standard antioxidants (Kumar et al., 2012).
Insecticidal Activities
Some novel thiadiazole derivatives have been investigated for their insecticidal activities, showing promising results against pests like Plutella xylostella L. and Culex pipiens pallens. This demonstrates the potential of thiadiazole compounds in the development of environmentally benign pest regulators (Wang et al., 2011).
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-15(2,3)12-17-18-13(23-12)16-11(20)8-19-9-6-4-5-7-10(9)22-14(19)21/h4-7H,8H2,1-3H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUULRZVRYYZMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

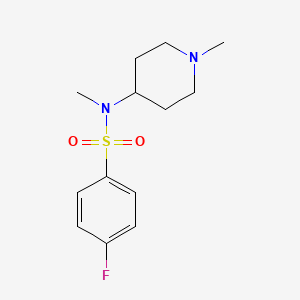
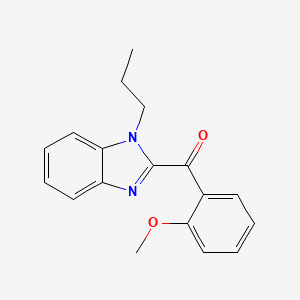
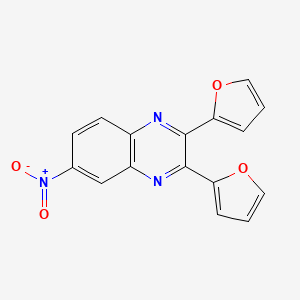
![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)
![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)
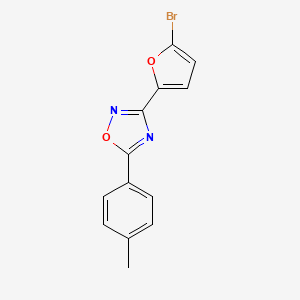


![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)
![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)
![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)